molecular formula C13H10N4O2S B2840426 2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile CAS No. 1705058-21-4

2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile

Cat. No.: B2840426
CAS No.: 1705058-21-4
M. Wt: 286.31
InChI Key: JDQOWTNVKMNUGB-UHFFFAOYSA-N
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Description

2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core, followed by sulfonylation and nitrile group introduction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including different solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile stands out due to its unique combination of the pyrrolopyrimidine core with sulfonyl and nitrile functional groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c14-5-10-3-1-2-4-13(10)20(18,19)17-7-11-6-15-9-16-12(11)8-17/h1-4,6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQOWTNVKMNUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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